2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid
Description
Properties
CAS No. |
73525-13-0 |
|---|---|
Molecular Formula |
C13H13N3O4S |
Molecular Weight |
307.33 g/mol |
IUPAC Name |
2-amino-5-[(3-aminobenzoyl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C13H13N3O4S/c14-9-3-1-2-8(6-9)13(17)16-10-4-5-11(15)12(7-10)21(18,19)20/h1-7H,14-15H2,(H,16,17)(H,18,19,20) |
InChI Key |
MGDIZTOOMTZXQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC(=C(C=C2)N)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid typically involves the reaction of 3-aminobenzoic acid with 2-amino-5-nitrobenzenesulfonic acid under specific conditions. The reaction is carried out in the presence of a reducing agent, such as iron powder or tin chloride, to reduce the nitro group to an amino group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The sulfonic acid group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder or tin chloride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction will produce amino derivatives .
Scientific Research Applications
2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid
- CAS Registry Number : 73525-13-0
- Molecular Formula : C₁₃H₁₂N₃O₄S
- InChIKey : MGDIZTOOMTZXQA-UHFFFAOYSA-N
- Synonym: CID3018445, EINECS 277-525-9
Structural Features: The compound features a benzenesulfonic acid core substituted with an amino group and a 3-aminobenzoylamino group.
Comparison with Structurally Similar Compounds
5-Amino-2-phenylbenzenesulfonic Acid
- CAS : 340700-78-9
- Molecular Formula: C₁₂H₁₁NO₃S
- Structure: A biphenyl system with a sulfonic acid group at position 2 and an amino group at position 5 .
- Key Differences: Lacks the benzoylamino substituent, reducing steric bulk and hydrogen-bonding capacity. Applications: Likely used in dyes or surfactants due to the phenyl-sulfonic acid motif.
2-(Ethylamino)-5-sulfobenzoic Acid
- CAS : 89-42-9
- Molecular Formula: C₉H₁₁NO₅S
- Structure: Combines a sulfobenzoic acid backbone with an ethylamino group .
- Key Differences: The ethyl group introduces hydrophobicity compared to the aromatic benzoyl group in the target compound. Applications: Potential intermediate in pharmaceuticals or agrochemicals.
2-Amino-4-chloro-5-methylbenzenesulfonic Acid
- CAS : 88-51-7
- Molecular Formula: C₇H₈ClNO₃S
- Structure : Features chloro and methyl substituents adjacent to the sulfonic acid group .
- Key Differences: Electron-withdrawing chloro group increases acidity compared to the target compound’s amino groups. Applications: Used in dye synthesis or as a corrosion inhibitor.
Comparative Analysis Table
Research Findings and Trends
- Biological Activity : Thiadiazole derivatives with sulfonic acid groups exhibit antimicrobial properties , suggesting the target compound could be explored for similar applications.
- Physicochemical Properties: The benzoylamino group likely enhances thermal stability compared to simpler analogs like 2-(ethylamino)-5-sulfobenzoic acid .
Biological Activity
2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid, also known as a sulfonic acid derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₃H₁₃N₃O₄S
- CAS Number: 73525-13-0
- IUPAC Name: 2-amino-5-((3-aminobenzoyl)amino)benzenesulfonic acid
The biological activity of 2-amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amine and sulfonic acid groups facilitate hydrogen bonding and ionic interactions, enhancing its solubility and bioavailability. This compound may exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. A study on related benzenesulfonic acids showed that they possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds were determined, highlighting their potential as antibacterial agents.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid | Staphylococcus aureus | 50 |
| Escherichia coli | 100 | |
| Bacillus subtilis | 75 |
Anticancer Activity
Preliminary studies suggest that this compound may also have anticancer properties. Research on structurally related compounds has shown selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window.
A structure–activity relationship (SAR) analysis revealed that modifications in the amino and benzoyl groups can significantly enhance cytotoxicity against cancer cell lines. For instance, derivatives with additional electron-withdrawing groups exhibited increased potency.
Case Studies
-
Case Study: Antibacterial Efficacy
- In a controlled laboratory setting, the antibacterial efficacy of 2-amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid was tested against a panel of bacterial strains. Results indicated a notable reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus.
-
Case Study: Cytotoxicity Against Cancer Cells
- A recent study assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated an IC50 value of approximately 30 µg/mL for MCF-7 cells, suggesting significant anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
